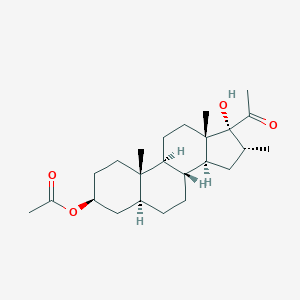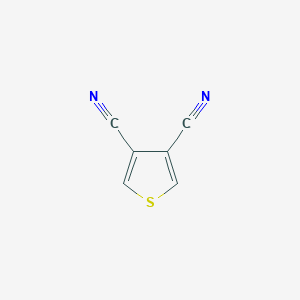
Ethyl 6,7-dimethylpteridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6,7-dimethylpteridine-4-carboxylate is a chemical compound that belongs to the class of pteridines. It has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 6,7-dimethylpteridine-4-carboxylate is not fully understood. However, it is believed to act as a competitive inhibitor of dihydropteridine reductase, which is an enzyme involved in the biosynthesis of tetrahydrobiopterin.
Biochemical and Physiological Effects
Ethyl 6,7-dimethylpteridine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species in cells. It has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 6,7-dimethylpteridine-4-carboxylate in lab experiments is its fluorescent properties, which make it a useful tool for studying protein and nucleic acid interactions. However, one of the limitations of using Ethyl 6,7-dimethylpteridine-4-carboxylate is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of Ethyl 6,7-dimethylpteridine-4-carboxylate in scientific research. One potential area of research is the development of new fluorescent probes based on Ethyl 6,7-dimethylpteridine-4-carboxylate. Another potential area of research is the study of the effects of Ethyl 6,7-dimethylpteridine-4-carboxylate on the immune system and its potential use in immunotherapy.
Conclusion
In conclusion, Ethyl 6,7-dimethylpteridine-4-carboxylate is a unique chemical compound that has been extensively used in scientific research. It has various biochemical and physiological effects and has been used as a fluorescent probe and substrate for various enzymes. While it has advantages in lab experiments, its potential toxicity should be taken into consideration. There are several future directions for the use of Ethyl 6,7-dimethylpteridine-4-carboxylate in scientific research, including the development of new fluorescent probes and the study of its potential use in immunotherapy.
Méthodes De Synthèse
Ethyl 6,7-dimethylpteridine-4-carboxylate can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate in the presence of a base. The reaction yields Ethyl 6,7-dimethylpteridine-4-carboxylate as a white crystalline powder.
Applications De Recherche Scientifique
Ethyl 6,7-dimethylpteridine-4-carboxylate has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. It has also been used as a substrate for various enzymes, including dihydropteridine reductase and tyrosine hydroxylase.
Propriétés
Numéro CAS |
16008-50-7 |
|---|---|
Nom du produit |
Ethyl 6,7-dimethylpteridine-4-carboxylate |
Formule moléculaire |
C11H12N4O2 |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
ethyl 6,7-dimethylpteridine-4-carboxylate |
InChI |
InChI=1S/C11H12N4O2/c1-4-17-11(16)9-8-10(13-5-12-9)15-7(3)6(2)14-8/h5H,4H2,1-3H3 |
Clé InChI |
JRCRLIAEUIPJMA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=NC=N1)N=C(C(=N2)C)C |
SMILES canonique |
CCOC(=O)C1=C2C(=NC=N1)N=C(C(=N2)C)C |
Synonymes |
6,7-Dimethyl-4-pteridinecarboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
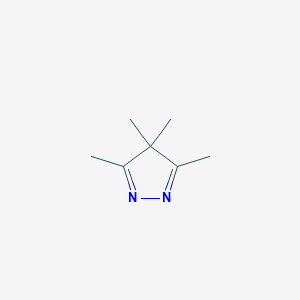
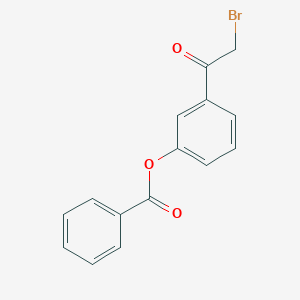


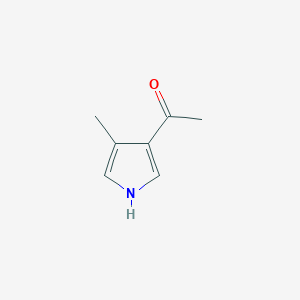


![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)
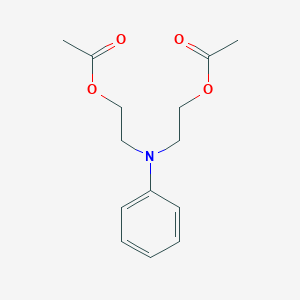
![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)
